molecular formula C10H13NO B13120682 1-(Isoindolin-5-yl)ethanol

1-(Isoindolin-5-yl)ethanol

Cat. No.: B13120682
M. Wt: 163.22 g/mol
InChI Key: LCAHXBDKBTVJHJ-UHFFFAOYSA-N
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Description

1-(Isoindolin-5-yl)ethanol is an organic compound characterized by an isoindoline ring substituted with an ethanol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isoindolin-5-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(isoindolin-5-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Isoindolin-5-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Isoindolin-5-yl)ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(2,3-dihydro-1H-isoindol-5-yl)ethanol

InChI

InChI=1S/C10H13NO/c1-7(12)8-2-3-9-5-11-6-10(9)4-8/h2-4,7,11-12H,5-6H2,1H3

InChI Key

LCAHXBDKBTVJHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CNC2)C=C1)O

Origin of Product

United States

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